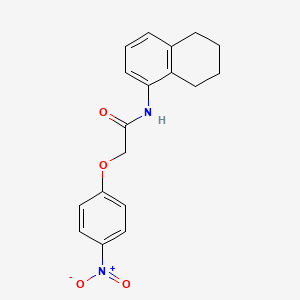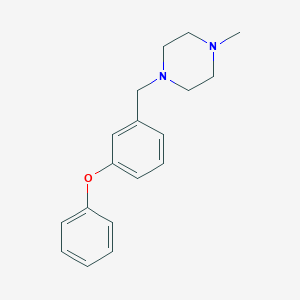![molecular formula C19H14N2O2 B5811213 2-[(4-methylphenyl)amino]-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5811213.png)
2-[(4-methylphenyl)amino]-1H-benzo[de]isoquinoline-1,3(2H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(4-methylphenyl)amino]-1H-benzo[de]isoquinoline-1,3(2H)-dione, also known as MIQ, is a synthetic compound that belongs to the class of isoquinoline derivatives. It has gained significant attention in recent years due to its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. MIQ is a versatile compound that exhibits a wide range of biological activities and has been extensively studied in both in vitro and in vivo models.
作用机制
The exact mechanism of action of 2-[(4-methylphenyl)amino]-1H-benzo[de]isoquinoline-1,3(2H)-dione is not fully understood, but it is believed to act through multiple pathways. This compound has been shown to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway and inhibiting the anti-apoptotic proteins. This compound has also been shown to inhibit cell proliferation by inducing cell cycle arrest and downregulating the expression of cell cycle regulatory proteins. In addition, this compound has been shown to inhibit the production of pro-inflammatory cytokines by inhibiting the NF-κB signaling pathway. This compound has also been shown to reduce oxidative stress and inflammation by activating the Nrf2 signaling pathway.
Biochemical and Physiological Effects:
This compound exhibits a wide range of biochemical and physiological effects, including anti-cancer, anti-inflammatory, and neuroprotective activities. This compound has been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines, including breast cancer, lung cancer, and leukemia. This compound has also been shown to reduce inflammation and oxidative stress in animal models of inflammatory and neurodegenerative diseases.
实验室实验的优点和局限性
2-[(4-methylphenyl)amino]-1H-benzo[de]isoquinoline-1,3(2H)-dione has several advantages for lab experiments, including its synthetic accessibility, high purity, and stability. This compound is also relatively inexpensive and can be easily synthesized in large quantities. However, this compound has some limitations for lab experiments, including its low solubility in water and some organic solvents, which may limit its use in certain assays. This compound also has a relatively short half-life in vivo, which may limit its therapeutic potential.
未来方向
There are several potential future directions for research on 2-[(4-methylphenyl)amino]-1H-benzo[de]isoquinoline-1,3(2H)-dione. One area of research could focus on developing novel this compound derivatives with improved solubility and pharmacokinetic properties. Another area of research could focus on exploring the potential therapeutic applications of this compound in other diseases, such as cardiovascular disease and metabolic disorders. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound and to identify potential molecular targets for its therapeutic activity.
合成方法
2-[(4-methylphenyl)amino]-1H-benzo[de]isoquinoline-1,3(2H)-dione can be synthesized by various methods, including the Pictet-Spengler reaction, Friedlander synthesis, and Hantzsch synthesis. The Pictet-Spengler reaction involves the condensation of an amine and an aldehyde in the presence of an acid catalyst to form an iminium ion intermediate, which then undergoes cyclization to form the isoquinoline ring system. The Friedlander synthesis involves the reaction of an arylamine with an aldehyde or ketone in the presence of a Lewis acid catalyst, followed by cyclization to form the isoquinoline ring system. The Hantzsch synthesis involves the condensation of an arylamine, aldehyde, and β-ketoester in the presence of a base to form the isoquinoline ring system.
科学研究应用
2-[(4-methylphenyl)amino]-1H-benzo[de]isoquinoline-1,3(2H)-dione has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to exhibit anti-cancer activity by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines, including breast cancer, lung cancer, and leukemia. This compound has also been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines and reducing inflammation in animal models of inflammatory diseases. Additionally, this compound has been shown to exhibit neuroprotective activity by reducing oxidative stress and inflammation in animal models of neurodegenerative diseases.
属性
IUPAC Name |
2-(4-methylanilino)benzo[de]isoquinoline-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2O2/c1-12-8-10-14(11-9-12)20-21-18(22)15-6-2-4-13-5-3-7-16(17(13)15)19(21)23/h2-11,20H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWBPLAVIOMPQKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NN2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-{[(3-methyl-2-pyridinyl)amino]carbonothioyl}-3-phenylacrylamide](/img/structure/B5811130.png)
![3-[5-(3,4-dimethylphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5811139.png)
![N-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]propanamide](/img/structure/B5811150.png)

![2-{4-[2-cyano-3-(4-morpholinyl)-3-oxo-1-propen-1-yl]phenoxy}acetamide](/img/structure/B5811165.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5811181.png)


![N-[3-nitro-5-(2-phenylcarbonohydrazonoyl)phenyl]acetamide](/img/structure/B5811194.png)



![2-[(cyclohexylamino)methylene]-1,2-dihydro-3H-indol-3-one](/img/structure/B5811218.png)
![3-chloro-2-{[(4-fluorophenyl)amino]carbonyl}-1-benzothien-6-yl 2-furoate](/img/structure/B5811220.png)